1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride - 6961-12-2

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Catalog Number: EVT-393487
CAS Number: 6961-12-2
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of piperidine-containing compounds has long been widespread .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis and functionalization have been published.

Mechanism of Action
  • Nociceptin/Orphanin FQ (NOP) Receptor Agonism: Research indicates that derivatives of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, particularly those incorporating specific substituents on the piperidine ring, act as potent and selective agonists of the NOP receptor [, , ]. Activation of NOP receptors has been implicated in modulating pain perception, ethanol intake, and anxiety-like behaviors.
  • T-Type Calcium Channel Modulation: Studies have revealed that specific analogs of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, incorporating a tetrazole-thiophene moiety, exhibit modulatory effects on T-type calcium channels []. These channels play a crucial role in neuronal excitability and have been implicated in various neurological and pain disorders.
Applications
  • Development of Analgesic Agents: Derivatives of this compound have shown promising results as potential analgesics by targeting the NOP receptor pathway [, ].
  • Treatment of Substance Abuse Disorders: Research suggests that NOP receptor agonists derived from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride may be beneficial in treating alcohol abuse and preventing relapse [].
  • Neuropathic Pain Management: Analogs exhibiting modulatory effects on T-type calcium channels hold potential for developing novel therapeutics for neuropathic pain [].

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

  • Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative synthesized and characterized for its cytotoxic potential. It showed promising anti-leukemic activity against HL60, K562, and U937 cell lines in vitro. []

2-Arylimino-4-methyl-2,3-dihydro-1,3-thiazoles

  • Compound Description: This class of compounds, synthesized via Hantzsch reaction, exhibit cardioprotective activity in vitro. Particularly, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride demonstrated higher activity than L-carnitine and meldonium. []
  • Relevance: While not structurally identical, the 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles highlight the exploration of heterocyclic systems beyond benzimidazolones, like 1,3-thiazoles, for potential cardioprotective activity. This suggests an avenue for investigating compounds structurally similar to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride but incorporating a thiazole ring for potential cardioprotective effects. []

1[(2Z)-2-[R-imin]-4-methyl-3-R1-2,3-dihydro-1,3-thiazole-5-yl]ethan-1-one derivatives and ethyl(2Z)-2-[R-imin]-4-methyl-3-R1-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives

  • Compound Description: These series of R-phenylimin-1,3-thiazole derivatives were synthesized and screened for cardiotropic activity. Notably, 1[(2Z)-2-[(4-methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride showed promising results, surpassing the activity of L-carnitine and meldonium. []
  • Relevance: Similar to the previous thiazole derivatives, these compounds emphasize the potential of this heterocyclic system in developing cardiotropic agents. Although structurally different from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, they highlight a different heterocyclic scaffold that could be investigated for potential cardiotropic activity. []

1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP)

  • Compound Description: This novel synthetic cathinone, marketed as 3,4-EtPV, was identified in Germany. It acts as a low potency blocker of norepinephrine, dopamine, and serotonin transporters. Its metabolism primarily involves carbonyl reduction and hydroxylations. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, 3,4-Pr-PipVP shares the piperidine ring system. This highlights the prevalence of piperidine within compounds displaying biological activity, albeit through different mechanisms. []

N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide and its derivatives

  • Compound Description: This compound serves as a precursor in the synthesis of various heterocyclic systems, including diazacyclopenta[j,k]fluorene, indolo[2,3-a]quinolizinone, and aspidosperma alkaloid ring systems. These complex structures hold potential for diverse biological activities. []
  • Relevance: Although structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, the exploration of N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide and its derivatives emphasizes the synthetic versatility of similar starting materials for accessing diverse heterocyclic scaffolds. This suggests potential avenues for synthesizing structurally related compounds to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride with potentially different biological activities. []

1-{1-[(R)-{1-[(1S)-1-phenylethyl]-1H-1,2,3,4-tetrazol-5-yl}(thiophen-3-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one (5bk)

  • Compound Description: 5bk, a benzimidazolonepiperidine derivative identified through Ugi-azide multicomponent reaction, modulates T-type calcium channels, specifically the CaV3.2 isoform. It shows promise in reversing mechanical allodynia in various neuropathy models without affecting locomotion or anxiety. []
  • Relevance: 5bk shares the core structure of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, both containing the 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one moiety. The key difference lies in the substitution at the piperidine nitrogen. This similarity highlights the potential of structural modifications at this position for influencing biological activity, particularly with respect to calcium channel modulation and potential analgesic properties. []

(R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate (MT-7716)

  • Compound Description: MT-7716 is a potent and selective non-peptide nociceptin/orphanin FQ (NOP) receptor agonist. It demonstrates efficacy in reducing ethanol self-administration and stress-induced reinstatement of alcohol seeking, particularly in post-dependent rats. [, ]
  • Relevance: MT-7716 shares the core structure of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, with both containing the 1-(piperidin-4-yl)-2,3-dihydro-1H-benzimidazol-2-one moiety. The primary difference lies in the substitution at the nitrogen of the benzimidazolone ring. This similarity, along with the demonstrated biological activity of MT-7716, suggests that modifications at this position can significantly impact target affinity and pharmacological profile. It highlights the potential for developing analogs of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride with targeted activity at NOP receptors for potential applications in treating alcohol dependence. [, ]

1-Aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoles (1-7) and 1-aryl-5-[4-(morpholin-4-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoles (8-14)

  • Compound Description: These pyrazoline derivatives were synthesized and evaluated for their anticholinesterase activity. Notably, 1-phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (1) and 1-(4-cyanophenyl)-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (7) displayed the most potent inhibition of acetylcholinesterase (AChE). []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, these pyrazoline derivatives highlight the use of piperidine-containing molecules for targeting enzymes like AChE. This suggests exploring similar modifications on the 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride scaffold to investigate potential anticholinesterase activity. []

1-(1-(2,3,3α,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one (SR16435)

  • Compound Description: SR16435 acts as a mixed NOP/MOP receptor agonist, displaying antinociceptive effects in the tail-flick assay. Its antinociception is potentiated by the selective NOP receptor antagonist SB-612111, suggesting interaction between NOP and MOP receptor activation. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, SR16435 shares the piperidine ring system. This highlights the involvement of piperidine-containing compounds in modulating pain pathways, albeit through different receptor systems, suggesting potential avenues for exploring related structures for analgesic activity. []

N-(piperidin-1-yl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

  • Compound Description: SR141716A is a cannabinoid antagonist that binds to brain cannabinoid receptors and blocks the pharmacological effects of the cannabinoid agonist WIN 55,212-2. It effectively antagonizes the discriminative stimulus properties of delta 9-tetrahydrocannabinol (delta 9-THC) in both rats and monkeys. [, ]
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, SR141716A demonstrates the incorporation of piperidine within a molecule that displays activity at the cannabinoid system. This highlights the versatility of piperidine as a pharmacophore in diverse chemical scaffolds and its potential role in influencing various biological targets, including those beyond the immediate structural analogs of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. [, ]

5-chloro-1-{1-[3-(2-oxo2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}2,3-dihydro-1H-1,3-benzodiazol-2-one (Domperidone)

  • Compound Description: Domperidone is a dopamine antagonist with antiemetic and gastrokinetic properties, used to treat nausea and vomiting. Its mechanism of action involves facilitating gastric emptying and increasing gastrointestinal motility. [, ]

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

  • Compound Description: BYK49187 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor, displaying activity against both PARP-1 and PARP-2. It demonstrates cardioprotective effects in a rat model of myocardial infarction, suggesting potential therapeutic applications in cardiovascular diseases. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, BYK49187 highlights the incorporation of piperidine within a molecule that displays potent enzyme inhibitory activity. This underscores the versatility of piperidine as a pharmacophore in various chemical scaffolds and its potential role in influencing diverse biological targets beyond the immediate structural analogs of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. []

(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazol e hydrochloride (YM060)

  • Compound Description: YM060 acts as a selective antagonist at serotonin (5-HT)3 receptors, with a much lower affinity for 5-HT4 receptors. It exhibits gastroprokinetic activity in both normal and cisplatin-treated rats without affecting 5-HT4 receptors, suggesting potential applications in treating gastrointestinal motility disorders. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, YM060 highlights the exploration of tetrahydrobenzimidazole derivatives for modulating serotonin receptor activity. This suggests a potential avenue for investigating related structures, potentially incorporating modifications inspired by 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, for their interactions with serotonergic system and potential therapeutic applications in related disorders. []
  • Compound Description: These three compounds are degradants of Domperidone, identified through acid hydrolysis and oxidation studies. DP-ISO1 and DP-ISO2 are novel degradants, while DP-OX has been previously reported as a domperidone impurity. []
  • Relevance: These compounds are structurally very similar to domperidone, which shares a significant structural resemblance to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. The formation of these specific degradants under stress conditions provides insights into the potential breakdown pathways and stability of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride and its analogs. []

4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine and its derivatives

  • Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, including imidazolopyrazoles and pyrazolo[3,4‐a]pyrimidines. Some of these derivatives exhibited promising antioxidant properties and DNA protection against bleomycin-induced damage. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, the exploration of 4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine and its derivatives highlights the synthesis of diverse heterocyclic systems with potential biological activities. This suggests a potential avenue for investigating similar synthetic strategies to access novel structures related to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride and evaluate their pharmacological properties. []

Xanthine Derivatives

  • Compound Description: This patent describes a series of xanthine derivatives designed for medicinal use. The patent focuses on the synthesis and potential therapeutic applications of these compounds. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, this patent highlights the development of pharmaceutical agents based on modifications to heterocyclic scaffolds. Although the specific targets and activities of the xanthine derivatives described in the patent may differ, the underlying principle of modifying heterocyclic systems for medicinal chemistry purposes is relevant to the exploration and development of novel compounds related to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. []

Various Cannabinoid ligands

  • Compound Description: This review summarizes the interactions between the cannabinoid system and cyclooxygenase (COX) inhibitors, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The review discusses various cannabinoid ligands, including agonists, antagonists, and endocannabinoids, and their potential interplay with NSAIDs. []
  • Relevance: While not directly structurally related to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, the review provides insights into the complex interplay between the cannabinoid system and other pharmacological targets. Given that some compounds mentioned in the provided papers interact with the cannabinoid system, this review underscores the importance of considering potential interactions and off-target effects when evaluating the pharmacological profile of compounds related to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. []

4-phenyl-1,3-thiazol-2-ylguanidine and its derivatives

  • Compound Description: This research focused on synthesizing 4-phenyl-1,3-thiazol-2-ylguanidine and exploring its use as a synthon for preparing 2-aminoimidazol-4-ylacetic acid derivatives. The synthesized compounds were evaluated for their potential therapeutic applications, drawing inspiration from the reported biological activities of substituted guanidines. []
  • Relevance: While structurally distinct from 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, the research highlights the use of guanidine derivatives as building blocks for accessing diverse chemical space and exploring potential therapeutic agents. This approach emphasizes the value of exploring different heterocyclic scaffolds and functional groups beyond those directly present in 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride to identify novel compounds with desirable biological activities. []

Various beta-adrenoceptor agonists and antagonists

  • Compound Description: These studies investigated the beta-adrenoceptor subtypes mediating ureteral relaxation in rats, rabbits and dogs. Several agonists and antagonists were used to characterize the pharmacological profile of these receptors in the ureteral smooth muscle. []
  • Relevance: While not directly structurally related to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, this research highlights the importance of understanding receptor subtypes and their tissue-specific distribution for developing selective and effective therapeutics. Given that modifications to the core structure of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can lead to compounds with varying receptor affinities, understanding receptor pharmacology and selectivity is crucial for optimizing drug development efforts. []

Properties

CAS Number

6961-12-2

Product Name

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

IUPAC Name

3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H

InChI Key

PQQACCWSEYIFQR-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl

Synonyms

1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one Hydrochloride; 1-(4-Piperidyl)-2-benzimidazolinone Hydrochloride; 1,3-Dihydro-1-(4-piperidinyl)benzimidazol-2-one Hydrochloride; 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride; 4-

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.